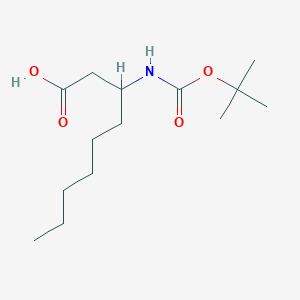
N-Boc-(+/-)-3-aminononanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-(+/-)-3-aminononanoic acid is a type of Boc-protected amine. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used .
Synthesis Analysis
The synthesis of α-amino acid NCAs from N-Boc-protected α-amino acid derivatives can be achieved using T3P® as an activating reagent .Molecular Structure Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Chemical Reactions Analysis
N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical And Chemical Properties Analysis
The empirical formula of N-Boc-(+/-)-3-aminononanoic acid is C12H18BNO4 and its molecular weight is 251.09 .科学研究应用
Peptide Synthesis
N-Boc-(+/-)-3-aminononanoic acid: is extensively used in peptide synthesis. The N-Boc group serves as a protective group for amines, particularly in the synthesis of peptides. It is stable under a wide range of reaction conditions and can be selectively removed when necessary, allowing for the sequential construction of peptide chains .
Chemoselective Protection
The compound is employed for the chemoselective protection of amines. This is crucial in the synthesis of complex organic molecules where multiple functional groups may react under similar conditions. By protecting the amine group, chemists can control the reactivity and avoid unwanted side reactions .
Medicinal Chemistry
In medicinal chemistry, N-Boc-(+/-)-3-aminononanoic acid is used to modify the structure of pharmacologically active compounds. The introduction of the N-Boc group can alter the solubility and stability of these compounds, which is important for drug design and development .
Material Science
This compound finds applications in material science, particularly in the development of novel polymers. The N-Boc group can be incorporated into monomers, which then polymerize to form materials with specific properties, such as increased resilience or biodegradability .
Bioconjugation
N-Boc-(+/-)-3-aminononanoic acid: is used in bioconjugation techniques where it helps in attaching biomolecules to surfaces or other molecules. This is particularly useful in the creation of biosensors, drug delivery systems, and diagnostic tools .
Environmental Chemistry
In environmental chemistry, the compound is used to synthesize molecules that can capture and neutralize pollutants. The N-Boc group can provide stability to reactive intermediates, facilitating the removal of harmful substances from the environment .
作用机制
Target of Action
N-Boc-(+/-)-3-aminononanoic acid is primarily used in the protection of amines, amino acids, and peptides . The compound’s primary targets are the amine groups present in these biomolecules .
Mode of Action
The compound interacts with its targets through a process known as N-Boc protection . This involves the reaction of the amine group with di-tert-butyl dicarbonate (Boc2O) under basic conditions . The result is the formation of a tert-butyl carbamate (Boc) group, which serves as a protective group for the amine .
Biochemical Pathways
The N-Boc protection process is a fundamental transformation in organic synthesis, especially in peptide chemistry . It affects the biochemical pathways involved in the synthesis of peptides, as it allows for the selective formation and removal of bonds in complex polyfunctional molecules .
Pharmacokinetics
The pharmacokinetics of N-Boc-(+/-)-3-aminononanoic acid are largely determined by the conditions under which the N-Boc protection process is carried out . The use of a catalyst can lower the required reaction temperature, enhancing the efficiency and productivity of the process . Furthermore, the use of a solvent such as tetrahydrofuran (THF) can facilitate product separation .
Result of Action
The result of the compound’s action is the formation of N-Boc-protected amines, amino acids, and peptides . These protected compounds can be easily converted into free amines, making the N-Boc protection process a valuable strategy in peptide synthesis .
Action Environment
The action of N-Boc-(+/-)-3-aminononanoic acid can be influenced by various environmental factors. For instance, the use of ultrasound irradiation can lead to a simple, rapid, and efficient N-Boc protection process . Additionally, the choice of solvent can have a significant impact on the efficiency of the process . For example, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows for a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines .
未来方向
属性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]nonanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-5-6-7-8-9-11(10-12(16)17)15-13(18)19-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPNKCQBBKLGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2883406.png)
![3-methyl-N-(2-oxothiolan-3-yl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2883408.png)
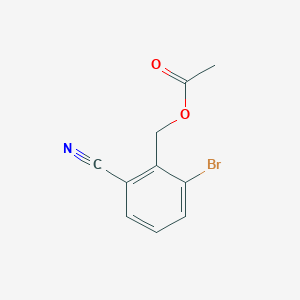
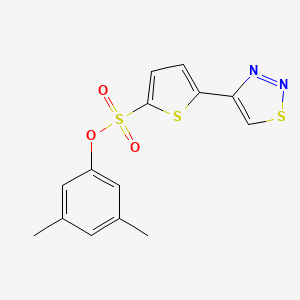
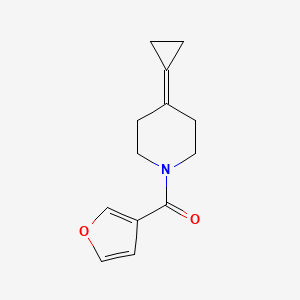
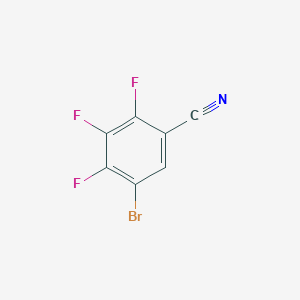
![N-(2-(furan-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2883417.png)
![Ethyl 2-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2883419.png)
![2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one](/img/structure/B2883421.png)
![2-[(2-ethylphenyl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide](/img/structure/B2883422.png)
![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2883423.png)
![(Z)-5-chloro-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-sulfonamide](/img/structure/B2883425.png)
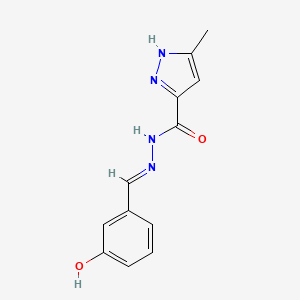
![N-[(Z)-(2-fluorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide](/img/structure/B2883428.png)